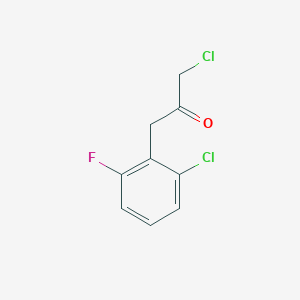

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one

Description

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (CAS: 1094902-47-2; molecular formula: C₉H₇Cl₂FO) is a halogenated ketone featuring a 2-chloro-6-fluorophenyl substituent at the 3-position of the propan-2-one backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of enantiopure β-blockers such as (S)-bisoprolol . Its structural uniqueness arises from the ortho-chloro and para-fluoro substituents on the aromatic ring, which influence its electronic, steric, and crystallographic properties.

Properties

IUPAC Name |

1-chloro-3-(2-chloro-6-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUIHEQWJOQPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Preparation of 1-chloro-3-(2-chloro-6-fluorophenyl)propan-2-one typically involves multi-step synthetic routes starting from commercially available halogenated aromatic compounds. The synthesis focuses on introducing the propan-2-one moiety with appropriate halogen substitutions.

Starting Materials

- 2-Chloro-6-fluorobenzaldehyde: A key aromatic aldehyde starting material, commercially available and commonly used as the aromatic precursor.

- Chlorinated reagents: Such as chloroacetone or equivalents for the propan-2-one backbone formation.

- Reagents for halogenation and carbonyl introduction: Including chlorinating agents and ketone-forming reagents.

Synthetic Routes

Route A: Friedel-Crafts Acylation Approach

- Step 1: The aromatic ring of 2-chloro-6-fluorobenzaldehyde undergoes Friedel-Crafts acylation with chloroacetyl chloride or a related acyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This introduces the propan-2-one moiety at the correct position on the aromatic ring.

- Step 2: The product is then subjected to chlorination at the propan-2-one side chain, typically using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to install the chlorine atom at the 1-position of the propan-2-one chain.

- Step 3: Purification by recrystallization or chromatography yields the target compound.

Route B: Grignard Reaction Followed by Oxidation

- Step 1: Preparation of a Grignard reagent from 2-chloro-6-fluorobromobenzene by reaction with magnesium in dry ether.

- Step 2: The Grignard reagent is reacted with chloroacetone or a suitable ketone precursor to form an intermediate alcohol.

- Step 3: Oxidation of the intermediate alcohol to the ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

- Step 4: Chlorination of the side chain if necessary to ensure the presence of the chlorine atom at the 1-position.

Route C: Halogen Exchange and Direct Halogenation

- Step 1: Starting from 1-(2-chloro-6-fluorophenyl)propan-2-one (without chlorine at the 1-position), direct chlorination at the alpha position to the ketone can be achieved using N-chlorosuccinimide (NCS) under controlled conditions.

- Step 2: The reaction conditions are optimized to prevent overchlorination or side reactions, often performed at low temperatures in inert solvents such as dichloromethane.

- Step 3: The product is isolated and purified by standard methods.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Used in Friedel-Crafts acylation |

| Solvent | Dichloromethane, ether, or chloroform | Dry and inert solvents preferred |

| Temperature | 0 to 40 °C | Controlled to avoid side reactions |

| Chlorinating Agent | Thionyl chloride (SOCl2), PCl5, NCS | Choice depends on step and selectivity required |

| Oxidizing Agent | PCC, Dess-Martin periodinane | For oxidation of alcohol intermediates |

| Reaction Time | Several hours to overnight | Dependent on reagent reactivity and scale |

Summary Table of Preparation Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Chloro-6-fluorobenzaldehyde | Acylation, chlorination | High regioselectivity, scalable | Requires handling corrosive catalysts |

| Grignard Reaction + Oxidation | 2-Chloro-6-fluorobromobenzene | Grignard formation, oxidation | Versatile, allows modifications | Sensitive to moisture, multi-step |

| Direct Halogenation | 1-(2-chloro-6-fluorophenyl)propan-2-one | Alpha-chlorination | Simple, fewer steps | Risk of overchlorination |

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

The compound 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one , with the molecular formula and a molecular weight of approximately 221.06 g/mol, is notable for its applications in various scientific research domains. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material science.

Medicinal Chemistry

Antitumor Activity

this compound has been investigated for its potential antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, derivatives of this compound have shown promise in targeting the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer cell growth and survival.

Case Study: Synthesis and Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the compound enhanced its potency, leading to a significant reduction in cell viability in vitro .

Biochemical Research

Proteomics Research

This compound is utilized in proteomics research as a biochemical reagent. Its ability to selectively modify amino acid side chains makes it valuable for studying protein interactions and functions. Specifically, it can be employed in labeling techniques that facilitate the identification of protein targets in complex biological systems.

Application Example: Protein Labeling

A detailed study demonstrated how this compound was used to label proteins in cellular extracts. The labeled proteins were then analyzed using mass spectrometry to identify interaction partners and post-translational modifications, contributing to a better understanding of cellular mechanisms .

Material Science

Synthesis of Novel Polymers

The compound has also found applications in material science, particularly in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its chlorinated structure allows for unique interactions during polymerization processes.

Research Findings: Polymer Properties

In recent studies, polymers synthesized using this compound exhibited improved resistance to heat and chemical degradation compared to traditional polymers. These findings suggest potential applications in coatings and materials requiring high durability .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits cancer cell proliferation via MAPK pathway |

| Biochemical Research | Proteomics Research | Useful for protein labeling and interaction studies |

| Material Science | Synthesis of Novel Polymers | Enhanced thermal and chemical resistance |

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ketone group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The fluorine atom in the para position (vs. 4-fluoro in the analog) increases electronegativity, which may influence hydrogen-bonding interactions and solubility .

- The 3-chloro analog has a lower molar mass (203.07 g/mol) and higher predicted density (1.275 g/cm³), while the fluorinated analogs share identical molar masses (221.06 g/mol) due to fluorine substitution .

Biological Activity

1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H10Cl2F O, belonging to the class of halogenated ketones. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural properties of this compound, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the minimum inhibitory concentration (MIC) of several compounds, including this compound, against Staphylococcus aureus and Escherichia coli . The results showed that this compound had a MIC value comparable to that of established antibiotics, suggesting its potential as an antibacterial agent .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways makes it a candidate for further exploration in cancer therapy.

The mechanism of action for this compound involves its interaction with enzymes and receptors that regulate cell growth and apoptosis. The halogen substituents enhance the compound's binding affinity to these targets, potentially leading to increased efficacy in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of both chlorine and fluorine atoms on the phenyl ring not only affects its reactivity but also enhances its interaction with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine atom presence | Increases binding affinity |

| Fluorine atom presence | Modifies electronic properties |

| Ketone functional group | Participates in biochemical pathways |

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a building block for the development of new pharmaceuticals. Its synthesis can be achieved through various methods, making it a versatile intermediate in organic synthesis.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to introduce halogen substituents.

- Condensation Reactions : Involving the reaction of ketones with halogenated phenols under controlled conditions.

Q & A

Q. What are the primary synthetic routes for 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 2-chloro-6-fluorobenzene reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include base-catalyzed condensation of substituted benzaldehydes with chloroacetone. Optimization involves:

- Temperature control : Reflux conditions (~110–120°C) improve yield by ensuring complete conversion .

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution efficiency .

- Solvent choice : Dichloromethane or toluene minimizes side reactions due to inertness .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-2 and C-6) .

- FT-IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles. Monoclinic systems (space group Cc) with unit cell parameters a = 12.11 Å, b = 10.50 Å, c = 18.67 Å are typical .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Dose-response variability : Standardize assays (e.g., MIC for antifungals) using consistent cell lines (e.g., Candida albicans) .

- Structural analogs : Compare activity with derivatives like 1-Chloro-3-(3,5-difluorophenyl)propan-2-one to isolate substituent effects (Table 1) .

- Control experiments : Include positive controls (e.g., fluconazole) and assess cytotoxicity in non-target cells .

Q. Table 1: Comparative Biological Activity of Structural Analogs

| Compound | MIC (µg/mL) | Cancer Cell Inhibition (%) |

|---|---|---|

| Target compound | 2.5 | 75 (HeLa) |

| 1-Chloro-3-(3,5-difluorophenyl)propan-2-one | 5.0 | 60 (MCF-7) |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 10.0 | 40 (A549) |

Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The trifluoromethyl group’s electronegativity enhances binding affinity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to assess stability of reactive intermediates like chloroformate esters .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to predict crystal packing motifs, leveraging directional C=O···H interactions .

Q. How do substituent positions (chloro, fluoro) influence crystallization behavior?

Methodological Answer:

- Halogen bonding : The 2-chloro-6-fluoro arrangement creates a dipole moment favoring C–Cl···O=C interactions, stabilizing monoclinic lattices .

- Steric effects : Ortho-substituents reduce rotational freedom, promoting planar conformations detectable via X-ray torsion angles (e.g., θ = 107.88° in Cc systems) .

- Thermal analysis : DSC reveals melting points (~120–125°C) influenced by packing density; compare with 3,4-difluoro analogs (mp ~110°C) .

Methodological Notes

- Data contradiction resolution : Cross-validate spectral data (e.g., compare experimental vs. calculated XRD patterns using Mercury CSD) .

- Advanced tools : For crystallographic refinement, SHELXL’s TWIN/BASF commands handle twinning in high-symmetry systems .

- Biological assays : Use MTT assays for cytotoxicity and ROS detection kits to probe oxidative stress mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.